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Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237 Get Quote

Structural Informatics & SMILES Architecture
The precise characterization of 2-Chloro-1-ethoxy-4-nitrobenzene is foundational for

cheminformatics pipelines, particularly in QSAR modeling and library enumeration.[2] Below is

the definitive structural data.

The SMILES String
The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes

its connectivity, aromaticity, and substituent positioning.[2]

Canonical SMILES:

[1][2][3][4] Isomeric SMILES (Explicit):

(Note: As this molecule lacks chiral centers and defined stereoisomers at the double bonds, the

isomeric SMILES is identical to the canonical form.)

Structural Decoding
The string is parsed as follows:

CCO: The ethoxy group (Ethyl chain attached to Oxygen).[2]
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c1: The anchor point on the aromatic benzene ring (Position 1).[2]

c(Cl): Position 2 substitution with a Chlorine atom.[2]

cc: Positions 3 and 4 (aromatic carbons).[2]

([O-]): Position 4 substitution with a Nitro group.[1][2][3][4] The ionic representation [N+]...[O-]

is preferred in modern cheminformatics (e.g., RDKit, OpenEye) over the pentavalent nitrogen

N(=O)=O to maintain valence consistency.[2]

cc1: Closing the aromatic ring at Position 6 and returning to Position 1.[2]

Visualizing the Connectivity (Graphviz)
The following diagram illustrates the logical atom mapping derived from the SMILES string.

Figure 1: Logical connectivity map of 2-Chloro-1-ethoxy-4-nitrobenzene.
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[2]
Cheminformatics & Physicochemical Profile
For drug development professionals, the physical properties derived from the structure are

critical for assessing "drug-likeness" and bioavailability.[2]

Table 1: Computed Molecular Descriptors

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxy-1-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxy-1-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxy-1-nitrobenzene
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxy-1-nitrobenzene
https://m.chemicalbook.com/SpectrumEN_4920-79-0_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-ethoxy-4-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxy-1-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxy-1-nitrobenzene
https://www.benchchem.com/product/b1602237?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxy-1-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value
Significance in Drug
Design

Molecular Weight 201.61 g/mol
Fragment-sized; suitable for

lead optimization.[2]

LogP (Octanol/Water) ~3.17
Moderate lipophilicity; good

membrane permeability.[2]

TPSA 55.05 Å²

< 140 Å² suggests high

probability of oral

bioavailability.[2]

H-Bond Donors 0
Lack of donors improves

permeability.[2]

H-Bond Acceptors 3
Nitro group oxygens and Ether

oxygen.[2]

Rotatable Bonds 2

Low flexibility (Ethoxy chain

only), reducing entropic

penalty upon binding.[2]

Lipinski Rule of 5 Compliant
Meets all criteria for oral drug

candidates.[2]

Synthetic Pathway & Experimental Protocol
The synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene is a classic example of Nucleophilic

Aromatic Substitution (S_NAr) logic, specifically a Williamson Ether Synthesis.[2] The presence

of the electron-withdrawing nitro group para to the hydroxyl group (in the precursor) increases

the acidity of the phenol, facilitating the alkylation.[2]

Retrosynthetic Logic
Target: 2-Chloro-1-ethoxy-4-nitrobenzene[1][2]

Disconnection: O-Ethyl bond.[2]

Precursors: 2-Chloro-4-nitrophenol + Ethyl Halide (Et-X).[2]
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Reaction Scheme Visualization

Figure 2: Williamson Ether Synthesis pathway for the target compound.
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Detailed Experimental Protocol
Objective: Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene via O-alkylation.

Reagents:

2-Chloro-4-nitrophenol (1.0 eq)[2]

Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide][2]

Potassium Carbonate (

, anhydrous, 2.0 eq)[2]

DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)[2]

Step-by-Step Methodology:

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-

nitrophenol (e.g., 10 mmol) in anhydrous DMF (15 mL).
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Deprotonation: Add anhydrous Potassium Carbonate (20 mmol) in a single portion. The

suspension may change color (often yellow/orange) due to the formation of the phenoxide

anion.[2] Stir at room temperature for 15 minutes.

Alkylation: Dropwise add Ethyl Iodide (12 mmol). If using Ethyl Bromide, mild heating (50–

60°C) is required due to lower reactivity.[2]

Reaction Monitoring: Stir the mixture at 60°C for 4–6 hours. Monitor consumption of the

starting phenol via TLC (Hexane:Ethyl Acetate 4:1).[2] The product will have a higher

than the phenol.[2]

Workup:

Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a

solid or oil.[2]

Extract with Ethyl Acetate (3 x 30 mL).[2]

Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed

by brine.[2]

Dry over anhydrous

, filter, and concentrate under reduced pressure.[2]

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography

if necessary.

Validation (Expected NMR Signals):

NMR (CDCl3):

~1.5 ppm (t, 3H, -CH3)[2]

~4.2 ppm (q, 2H, -OCH2-)[2]

~7.0 ppm (d, 1H, Ar-H ortho to ethoxy)[2]

~8.1-8.3 ppm (m, 2H, Ar-H ortho to nitro)[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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